molecular formula C9H16O3 B13507582 rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis

rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis

Cat. No.: B13507582
M. Wt: 172.22 g/mol
InChI Key: DERCSYDJGONUOX-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis” is a racemic mixture of a methyl ester derivative featuring a cis-configured cyclohexanol moiety. The compound’s structure includes a cyclohexane ring with hydroxyl and acetoxy substituents in the (1R,3S) configuration, resulting in a chiral center. Its molecular formula is C₉H₁₆O₃ (based on structural analysis), with a molecular weight of 172.22 g/mol. The ester group in the molecule may influence its bioavailability and metabolic stability compared to carboxylic acid or hydroxyl-containing analogs .

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate

InChI

InChI=1S/C9H16O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1

InChI Key

DERCSYDJGONUOX-SFYZADRCSA-N

Isomeric SMILES

COC(=O)C[C@@H]1CCC[C@@H](C1)O

Canonical SMILES

COC(=O)CC1CCCC(C1)O

Origin of Product

United States

Preparation Methods

The synthesis of rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis involves several steps. One common method includes the esterification of 3-hydroxycyclohexaneacetic acid with methanol in the presence of an acid catalyst. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

rac-Methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

rac-Methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with different biological pathways, exerting their effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

CP-47,497 Derivatives

CP-47,497 (cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-cyclohexan-1-ol) shares the (1R,3S)-3-hydroxycyclohexyl group but incorporates a phenolic ring and a dimethylalkyl chain (e.g., heptyl, hexyl) . Key differences include:

  • Functional Groups: CP-47,497 has a phenol group instead of an ester, enhancing its lipophilicity and receptor-binding affinity.
  • Pharmacology : CP-47,497 is a potent cannabimimetic, showing 3–28× greater potency than Δ⁹-THC in analgesia, hypothermia, and motor depression assays . In contrast, the ester group in “rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis” may reduce CNS penetration due to higher polarity.

Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate

This cyclopentene-based analog (CAS 120052-54-2) differs in ring size (cyclopentene vs. cyclohexane) and stereochemistry (1S,4S vs. 1R,3S) .

  • Molecular Weight : 156.18 g/mol (vs. 172.22 g/mol for the target compound).

Physicochemical and Metabolic Properties

rel-(1R,3S)-3-Hydroxycyclohexanecarboxylic Acid

The carboxylic acid analog (CAS 22267-35-2) lacks the methyl ester, altering solubility and reactivity:

  • Molecular Formula : C₇H₁₂O₃ (vs. C₉H₁₆O₃ for the target compound).
  • Acid vs. Ester : The carboxylic acid is more polar and prone to ionization at physiological pH, affecting membrane permeability. Esterification in the target compound may enhance lipophilicity and oral bioavailability .

Methyl 2-Hydroxyacetate

  • Hazard Profile: Classified as hazardous upon inhalation or ingestion, requiring immediate medical attention .

Data Table: Key Parameters of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Pharmacological Notes
This compound C₉H₁₆O₃ 172.22 Not Provided Cis-(1R,3S) cyclohexanol, methyl ester Limited data; ester may reduce CNS activity
CP-47,497 C₂₁H₃₂O₂ 316.48 Not Provided Phenol, dimethylheptyl chain, cis-cyclohexanol Potent cannabimimetic (3–28× Δ⁹-THC)
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate C₈H₁₂O₃ 156.18 120052-54-2 Cyclopentene, (1S,4S) configuration Rare chemical; unstudied bioactivity
rel-(1R,3S)-3-Hydroxycyclohexanecarboxylic acid C₇H₁₂O₃ 144.17 22267-35-2 Carboxylic acid, cis-cyclohexanol Higher polarity; metabolic precursor
Methyl 2-hydroxyacetate C₃H₆O₃ 90.08 96-35-5 Simple ester, no cyclic moieties Hazardous upon inhalation/ingestion

Research Implications and Gaps

  • Structural-Activity Relationship (SAR): The ester group in “this compound” likely reduces cannabimimetic effects compared to phenolic analogs like CP-47,497, but this hypothesis requires in vitro validation.
  • Metabolic Stability : Comparative studies on hydrolysis rates of the ester vs. carboxylic acid forms are needed to assess pharmacokinetic profiles.
  • Safety : While methyl 2-hydroxyacetate poses inhalation risks, the target compound’s larger structure may improve safety, warranting toxicological assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.